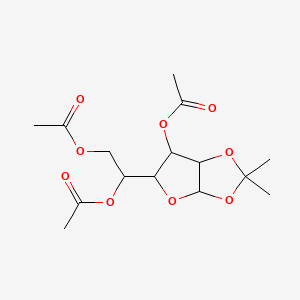
2'-BroMo-2'-deoxy-5-Methyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Bromo-2’-deoxy-5-Methyluridine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits significant anticancer mechanisms, including the inhibition of DNA synthesis and the induction of apoptosis .
Vorbereitungsmethoden
The synthesis of 2’-Bromo-2’-deoxy-5-Methyluridine typically involves the bromination of 2’-deoxy-5-methyluridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
2’-Bromo-2’-deoxy-5-Methyluridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding uridine derivatives or reduction to remove the bromine atom.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield 2’-deoxy-5-methyluridine and bromide ions.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2’-Bromo-2’-deoxy-5-Methyluridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies involving DNA synthesis and repair mechanisms, as well as in the investigation of cellular apoptosis pathways.
Medicine: Due to its antitumor properties, it is explored as a potential therapeutic agent for treating certain types of cancer, particularly lymphoid malignancies.
Industry: The compound is used in the development of diagnostic tools and assays for detecting nucleoside analogs and related compounds
Wirkmechanismus
The mechanism of action of 2’-Bromo-2’-deoxy-5-Methyluridine involves its incorporation into DNA during replication. This incorporation disrupts the normal DNA synthesis process, leading to the inhibition of DNA replication and the induction of apoptosis in cancer cells. The compound targets DNA polymerase and other enzymes involved in DNA synthesis, thereby exerting its antitumor effects .
Vergleich Mit ähnlichen Verbindungen
2’-Bromo-2’-deoxy-5-Methyluridine is unique among nucleoside analogs due to its specific bromine substitution, which enhances its antitumor activity. Similar compounds include:
2’-Fluoro-2’-deoxy-5-Methyluridine: This compound has a fluorine atom instead of bromine and exhibits different pharmacokinetic properties.
2’-Chloro-2’-deoxy-5-Methyluridine: With a chlorine atom, this analog has distinct reactivity and biological activity compared to the brominated version.
2’-Iodo-2’-deoxy-5-Methyluridine:
Eigenschaften
Molekularformel |
C10H13BrN2O5 |
|---|---|
Molekulargewicht |
321.12 g/mol |
IUPAC-Name |
1-[3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13BrN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17) |
InChI-Schlüssel |
UTMUIPQCQMEAEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(2,3-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12103952.png)
![4-(14-acetyloxy-6'-hydroxy-6',9,15-trimethyl-4-methylidene-2',5-dioxospiro[6-oxatetracyclo[8.5.0.03,7.011,14]pentadec-1(15)-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl)pentyl acetate](/img/structure/B12103956.png)


![3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12103974.png)





